molecular formula C10H16N2S B2871261 [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine CAS No. 953751-24-1

[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine

Cat. No.: B2871261
CAS No.: 953751-24-1
M. Wt: 196.31
InChI Key: ARMCXCSVTGOSHX-UHFFFAOYSA-N
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Description

[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is a heterocyclic amine featuring a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) attached to a 3-thienyl-substituted ethylamine backbone. It is classified as a building block in organic synthesis, though commercial availability has been discontinued, as noted in CymitQuimica’s catalog . The 3-thienyl group’s position is critical, as substituent orientation on thiophene rings can influence reactivity and stereochemical outcomes in catalytic processes .

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-thiophen-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h3,6,8,10H,1-2,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCXCSVTGOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine typically involves the reaction of pyrrolidine with a thienyl-substituted ethylamine precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the ethylamine precursor, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the thienyl group, to form dihydrothienyl derivatives.

    Substitution: The amine group in [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine can participate in substitution reactions, such as alkylation or acylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Alkylated or acylated derivatives of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine.

Scientific Research Applications

Chemistry: In chemistry, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in the study of receptor-ligand interactions, providing insights into the mechanisms of biological processes.

Medicine: In medicinal chemistry, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications.

Mechanism of Action

The mechanism of action of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine involves its interaction with specific molecular targets. The pyrrolidine ring and thienyl group provide sites for binding to proteins or other biological molecules, potentially modulating their activity. The ethylamine chain acts as a linker, positioning the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine

This analog replaces the pyrrolidine ring with a morpholine group (a six-membered ring containing oxygen).

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine

Substituting the 3-thienyl group with pyridin-3-yl introduces aromatic nitrogen, which could enhance interactions with biological targets (e.g., enzymes or receptors). Pyridine derivatives are often explored in drug discovery due to their metabolic stability and binding properties .

2-(3-Thienyl)ethanamine

The absence of the pyrrolidine group simplifies the structure, reducing steric hindrance and basicity. While this compound lacks direct pharmacological data, related di(3-thienyl) analogs (e.g., di(3-thienyl)methanol) demonstrate concentration-dependent cytotoxicity against brain cancer cells, suggesting the 3-thienyl moiety contributes to bioactivity .

Di(3-thienyl)methanol and Di(3-thienyl)methane

Both exhibit significant growth inhibition and cytotoxicity in T98G glioblastoma cells at >20 µg/mL, with minimal effects on normal HEK cells.

Key Research Findings and Implications

  • Stereochemical Influence : The 3-thienyl group’s position (vs. 2-thienyl) impacts enantioselectivity in catalytic reactions. For example, 3-thienyl derivatives exhibit lower enantioselectivity than 2-thienyl analogs in hydroboration reactions, possibly due to electronic or steric effects .
  • Biological Activity: The 3-thienyl moiety is associated with cytotoxicity in cancer cells, as seen in di(3-thienyl)methanol. This suggests that [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine could be explored for antitumor applications, though direct studies are lacking .
  • Structural Modifications : Replacing pyrrolidine with morpholine or pyridine alters physicochemical properties (e.g., solubility, binding affinity), which can be leveraged in drug design .

Biological Activity

The compound [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine , also known as 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Structure

The chemical structure of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine features a pyrrolidine ring attached to a thiophene moiety, which is significant for its biological activity. The molecular formula is C9H12N2SC_9H_{12}N_2S.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with thiophene derivatives, employing various methods to optimize yield and purity. Recent advancements have focused on green chemistry approaches to enhance efficiency and reduce environmental impact .

Antimicrobial Properties

Recent studies have demonstrated that [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine have also been investigated. In vitro studies using A549 lung cancer cells revealed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM:

Concentration (µM) Cell Viability (%)
0100
1080
2560
5040

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine. Variations in substituents on the thiophene or pyrrolidine rings significantly influence biological activity. For instance, modifications that enhance lipophilicity have been shown to improve antimicrobial potency .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of pyrrolidine derivatives found that [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine exhibited superior antibacterial activity compared to other derivatives tested. This was attributed to its ability to disrupt bacterial cell membranes effectively.

Case Study 2: Cancer Cell Line Testing

In another investigation, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

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